molecular formula C17H15ClN2O3S B2730777 ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478042-98-7

ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2730777
CAS No.: 478042-98-7
M. Wt: 362.83
InChI Key: HFWDCQFZRSLNEA-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a 4-chlorophenyl group at position 6, a cyano group at position 3, a methylsulfanyl group at position 4, and an ethyl acetate moiety at position 2. Its synthesis likely involves cyclocondensation reactions similar to those described for structurally related pyrimidine and pyridine derivatives (e.g., [4+2] cyclocondensation using ethyl cyanoacetate and ammonium acetate under reflux conditions) .

Properties

IUPAC Name

ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-methylsulfanyl-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-3-23-16(21)10-20-14(11-4-6-12(18)7-5-11)8-15(24-2)13(9-19)17(20)22/h4-8H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWDCQFZRSLNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[6-(4-chlorophenyl)-3-cyano-4-(methylsulfanyl)-2-oxo-1(2H)-pyridinyl]acetate (C₁₇H₁₆ClN₂O₃S) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring with various substituents, notably a chlorophenyl group, a cyano group, and a methylsulfanyl group. The presence of these functional groups suggests potential for diverse biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₂O₃S
Molecular Weight348.84 g/mol
CAS Number478042-98-7

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic and Nucleophilic Interactions : The compound contains electrophilic sites that may interact with nucleophiles in biological systems, influencing enzyme activity and cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in various metabolic pathways, suggesting that this compound may exhibit similar properties.
  • Antimicrobial Properties : The structural similarities with other biologically active compounds indicate potential antimicrobial activity, particularly against bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds structurally related to this compound:

  • Anticancer Activity : A study focusing on related pyridine derivatives revealed significant cytotoxic effects against various cancer cell lines. For instance, compounds with cyano groups exhibited enhanced growth inhibition in mantle cell lymphoma cells, indicating that similar mechanisms might be applicable to this compound .
  • Anti-inflammatory Effects : Research into pyrimidine derivatives has shown that certain analogs can inhibit cyclooxygenase (COX) enzymes, reducing inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as the cyano and chlorophenyl moieties in this compound, significantly enhances its biological activity. These groups are believed to increase reactivity towards biological targets, potentially improving efficacy against diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 3-amino-4-(furan-2-yl)-6-(naphthalen-1-yl)furo[2,3-b]pyridine-2-carboxylateFuran ring instead of pyridineModerate antibacterial activity
4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazoleContains thiazole and thiophene ringsWeak antimicrobial activity
3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-oneAzetidine ring with chlorinated phenyleneStrong antimicrobial activity

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 6-(4-ClPh), 3-CN, 4-SMe, 2-OAcEt C₁₆H₁₃ClN₂O₃S 354.80 Ethyl ester, sulfur-containing substituent, chlorophenyl
Methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate () 4-(4-ClPh), 3-CN, 2-OAcMe C₁₅H₁₁ClN₂O₃ 302.71 Methyl ester, lacks sulfur substituent, shorter alkyl chain
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile () 4-(4-ClPh), 6-(4-MeOPh), 3-CN C₁₉H₁₄ClN₂O₂ 349.78 Methoxyphenyl substituent, no ester group, different substitution pattern
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate () Oxadiazole core, 5-(4-FPh), 2-OAcEt C₁₂H₁₁FN₂O₄ 278.23 Oxadiazole heterocycle, fluorine substituent, distinct ring system

Key Observations :

  • Sulfur vs. Oxygen : The methylsulfanyl group (SMe) in the target compound introduces sulfur-based hydrophobicity and possible hydrogen-bonding interactions, contrasting with the methoxy (OMe) group in ’s analog .
  • Heterocycle Diversity : The oxadiazole derivative () demonstrates how ring system changes (pyridine vs. oxadiazole) alter electronic properties and steric bulk, affecting target binding .

Physicochemical Properties

  • Molecular Weight : The target compound (354.80 g/mol) is heavier than the methyl analog (302.71 g/mol) due to the ethyl ester and sulfur substituent .
  • Solubility: The methylsulfanyl group may reduce aqueous solubility compared to methoxy or cyano-only analogs but improves lipid solubility .
  • Electronic Effects: The electron-withdrawing cyano group and electron-donating methylsulfanyl create a polarized pyridine ring, influencing reactivity in nucleophilic/electrophilic reactions .

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